molecular formula C14H14ClNO2 B7905679 4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride

4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride

Katalognummer: B7905679
Molekulargewicht: 263.72 g/mol
InChI-Schlüssel: ODNOVXKHKNJGJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes both naphthalene and oxepin moieties, making it a valuable subject for synthetic and pharmacological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride typically involves multi-step organic reactions. One common method starts with the formation of the naphtho[1,2-b]oxepin core, followed by the introduction of the amino group at the 4-position. This can be achieved through various synthetic routes, including:

    Cyclization Reactions: Utilizing starting materials such as naphthalene derivatives and epoxides under acidic or basic conditions to form the oxepin ring.

    Amination Reactions: Introducing the amino group via nucleophilic substitution or reductive amination using reagents like ammonia or amines in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the naphtho[1,2-b]oxepin ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted naphtho[1,2-b]oxepin compounds.

Wissenschaftliche Forschungsanwendungen

4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one: Lacks the amino group at the 4-position, resulting in different chemical and biological properties.

    4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-ol hydrochloride: Contains a hydroxyl group instead of a carbonyl group, leading to variations in reactivity and applications.

Uniqueness

4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Eigenschaften

IUPAC Name

4-amino-3,4-dihydro-2H-benzo[i][1]benzoxepin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c15-12-7-8-17-14-10-4-2-1-3-9(10)5-6-11(14)13(12)16;/h1-6,12H,7-8,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNOVXKHKNJGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC3=CC=CC=C32)C(=O)C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.